![molecular formula C11H7BrF2 B11860525 1-Bromo-4-(difluoromethyl)naphthalene](/img/structure/B11860525.png)
1-Bromo-4-(difluoromethyl)naphthalene
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Overview
Description
1-Bromo-4-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene in the presence of bromine and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under irradiation, often using a projector lamp, at low temperatures to control the reaction and obtain the desired product . Industrial production methods may involve similar bromination techniques but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.
Addition Reactions: The compound can participate in addition reactions, particularly at the difluoromethyl group, to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(difluoromethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluoromethyl group act as reactive sites, allowing the compound to participate in various transformations. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)naphthalene: Similar structure but with the difluoromethyl group at the 3 position.
1-Bromo-2-(difluoromethyl)naphthalene: Another isomer with the difluoromethyl group at the 2 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Biological Activity
1-Bromo-4-(difluoromethyl)naphthalene is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound's structure, featuring a bromine atom and a difluoromethyl group, suggests it may interact with biological systems in unique ways. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₈BrF₂
- Molecular Weight : 267.08 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with cellular pathways involved in cancer progression. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects on various cancer cell lines.
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. In vitro studies demonstrate that naphthalene derivatives can induce cell cycle arrest and apoptosis in cancer cells:
- Cell Cycle Arrest : Compounds similar to this compound have shown the ability to halt the cell cycle, particularly in the G1 phase, leading to reduced proliferation of cancer cells such as MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cell lines .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases. For instance, a related compound demonstrated dose-dependent apoptosis in MDA-MB-231 cells following treatment .
In Vitro Studies
A study evaluating a series of naphthalene derivatives found that one compound exhibited remarkable cytotoxicity against MDA-MB-231 cells, leading to significant cell death after 48 hours of treatment. The mechanism involved both cell cycle arrest and apoptosis induction, highlighting the potential of naphthalene derivatives in cancer therapy .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6a | MDA-MB-231 | 1.0 | Cell cycle arrest, apoptosis |
8c | MDA-MB-231 | 2.0 | Cell cycle arrest, apoptosis |
In Vivo Studies
In vivo studies using orthotopic tumor models have shown that certain naphthalene derivatives can suppress tumor growth significantly. For example, mice treated with a related naphthalene compound at doses ranging from 1 mg/kg to 2 mg/kg exhibited reduced tumor volumes compared to controls .
Safety and Toxicity
Acute toxicity studies indicate that while some naphthalene derivatives can induce liver damage at high doses (e.g., 40 mg/kg), they generally exhibit low toxicity at therapeutic doses . This suggests a favorable safety profile for further development as anticancer agents.
Properties
Molecular Formula |
C11H7BrF2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-bromo-4-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
XORABJISZPMSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(F)F |
Origin of Product |
United States |
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